5-Bromo-1-methyl-3-phenoxypyridin-2(1H)-one
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Overview
Description
5-Bromo-1-methyl-3-phenoxypyridin-2(1H)-one is an organic compound that belongs to the class of pyridinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-3-phenoxypyridin-2(1H)-one typically involves the bromination of 1-methyl-3-phenoxypyridin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-3-phenoxypyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-1-methyl-3-phenoxypyridin-2(1H)-one has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-3-phenoxypyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but they often include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-phenoxypyridin-2(1H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Chloro-1-methyl-3-phenoxypyridin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and applications.
Uniqueness
5-Bromo-1-methyl-3-phenoxypyridin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C12H10BrNO2 |
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Molecular Weight |
280.12 g/mol |
IUPAC Name |
5-bromo-1-methyl-3-phenoxypyridin-2-one |
InChI |
InChI=1S/C12H10BrNO2/c1-14-8-9(13)7-11(12(14)15)16-10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
FWHTYXDJIYGYIU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C(C1=O)OC2=CC=CC=C2)Br |
Origin of Product |
United States |
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